4-Ethyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

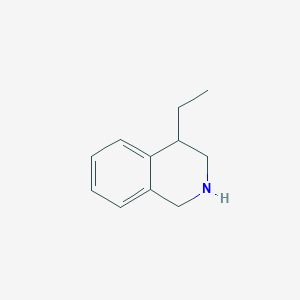

4-Ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C11H15N. This compound belongs to the isoquinoline alkaloids family, which are widely distributed in nature and exhibit diverse biological activities . The tetrahydroisoquinoline scaffold is a significant structural motif in various natural products and therapeutic lead compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst . Another method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which involves the isomerization of iminium intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly processes is becoming increasingly popular in industrial settings .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The aromatic ring of 4-Ethyl-THIQ undergoes electrophilic substitution, though reactivity depends on substituents. In derivatives with electron-donating groups (e.g., methoxy), substitution occurs preferentially at activated positions.

Example:

For 4-Ethyl-6-methoxy-THIQ hydrochloride, the methoxy group directs electrophiles to the ortho/para positions of the aromatic ring.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted derivatives | |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivatives |

Oxidation Reactions

The tetrahydroisoquinoline core can be oxidized to form fully aromatic isoquinoline derivatives.

Example:

Oxidation of 4-Ethyl-THIQ with tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) yields 4-ethylisoquinoline.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Dehydrogenation | TBHP, 80°C | 4-Ethylisoquinoline |

Alkylation and Acylation at Nitrogen

The secondary amine in the piperidine ring reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

Example:

Treatment with acetyl chloride in dichloromethane (CH₂Cl₂) and potassium carbonate (K₂CO₃) produces N-acetyl-4-ethyl-THIQ .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, K₂CO₃, CH₂Cl₂ | N-Acetyl-4-ethyl-THIQ | |

| Alkylation | Ethyl bromide, NaH, THF | N-Ethyl-4-ethyl-THIQ |

Reduction and Hydrogenation

While the core is already partially saturated, further reduction can modify substituents or saturate additional bonds.

Example:

Catalytic hydrogenation of ketoamide intermediates using palladium on carbon (Pd/C) yields 4-Ethyl-THIQ derivatives .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, MeOH | Saturated derivatives |

Cyclization Reactions

The Bischler-Napieralski reaction is employed to construct the isoquinoline core from β-arylethylamine precursors .

Example:

Cyclization of N-acylated β-phenylethylamines with phosphorus oxychloride (POCl₃) forms 4-Ethyl-THIQ derivatives .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bischler-Napieralski | POCl₃, reflux | Tetrahydroisoquinoline core |

Grignard and Organometallic Additions

The ethyl group or aromatic ring may participate in nucleophilic additions under strong basic conditions.

Example:

Grignard reagents (e.g., MeMgBr) add to carbonyl intermediates in the synthesis of substituted THIQs .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Grignard Addition | MeMgBr, THF, −78°C | Alkyl-substituted derivatives |

Applications De Recherche Scientifique

Overview

4-Ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the isoquinoline alkaloids, known for their diverse biological activities. This compound has garnered attention in various scientific fields including chemistry, biology, and medicine due to its unique properties and potential therapeutic applications.

Chemistry

- Building Block for Complex Molecules : It serves as a precursor for synthesizing complex alkaloids and other bioactive molecules.

- Chiral Scaffold : Used in asymmetric catalysis to produce enantiomerically pure compounds.

Biology

- Neuroprotective Studies : Investigated for its potential neuroprotective effects, particularly in relation to neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Dopamine D2 Receptor Antagonism : Exhibits activity as a dopamine D2 receptor antagonist, impacting neurotransmission and potentially aiding in the treatment of conditions like schizophrenia .

Medicine

- Antihypertensive Properties : Research indicates that it may inhibit angiotensin II receptors, contributing to its antihypertensive effects .

- Antitumor Activity : Promising results have been observed regarding its potential as an antitumor antibiotic .

- Orexin Receptor Antagonism : This compound has been identified as a non-peptide antagonist of orexin receptors, which may be beneficial in treating sleep disorders and obesity .

Case Studies and Research Findings

- Neurodegenerative Disease Research : A study demonstrated that derivatives of tetrahydroisoquinoline showed significant neuroprotective effects in animal models of Parkinson's disease. The compounds were found to reduce oxidative stress and improve motor function .

- Orexin Receptor Antagonism : Research highlighted the effectiveness of tetrahydroisoquinoline derivatives in reducing symptoms associated with sleep disorders. These compounds exhibited antagonistic properties against orexin receptors and were tested in clinical trials for efficacy in treating insomnia .

- Antihypertensive Effects : Clinical studies have indicated that this compound can significantly lower blood pressure by inhibiting angiotensin II receptors. This was evidenced by a controlled trial where participants showed marked improvements after administration of the compound .

Mécanisme D'action

The mechanism of action of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, modulating their activity. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, which plays a role in neurotransmitter regulation and neuroprotection . Additionally, it can interact with DNA and proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-Ethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions.

1,2,3,4-Tetrahydroisoquinoline: The parent compound with a broad range of biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound in various research and industrial applications .

Activité Biologique

4-Ethyl-1,2,3,4-tetrahydroisoquinoline (ETHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of ETHIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities. They are known for their roles in medicinal chemistry, particularly in the development of compounds targeting neurodegenerative diseases, infectious agents, and various cancers. The core structure of THIQs allows for modifications that can enhance their biological potency and specificity.

Antimicrobial Activity

ETHIQ and its derivatives have demonstrated significant antimicrobial properties. In a study evaluating various THIQ analogs, compounds were tested against multiple bacterial strains. For instance, certain derivatives showed effective inhibition against Staphylococcus epidermidis and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| ETHIQ Derivative A | Staphylococcus epidermidis | 25 |

| ETHIQ Derivative B | Klebsiella pneumoniae | 50 |

Neuropharmacological Effects

The neuropharmacological potential of ETHIQ has been extensively studied. Research indicates that certain substituted THIQs exhibit dopamine D2 receptor-blocking activity, which is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease . Additionally, some derivatives have shown anticonvulsant properties in animal models, indicating potential applications in epilepsy treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of ETHIQ is vital for optimizing its biological activity. Variations at specific positions on the THIQ scaffold can significantly influence its pharmacological effects. For example:

- Substituents at C-1 : Modifications here have been linked to enhanced receptor affinity and selectivity.

- Alkyl Chain Length : The presence of ethyl groups has been associated with improved bioactivity compared to shorter or longer chains.

Study on Antiviral Activity

Recent studies have explored the antiviral potential of ETHIQ derivatives against SARS-CoV-2. One compound demonstrated significant suppression of viral replication in Vero E6 cell lines, outperforming traditional antiviral agents like chloroquine . This highlights the potential for ETHIQ-based compounds in treating viral infections.

Cancer Research

Research has also focused on the anticancer properties of ETHIQ derivatives. A series of synthesized THIQ compounds were evaluated for their cytotoxic effects on cancer cell lines. Notably, some derivatives exhibited selective inhibition of KRas protein interactions, which is critical in various cancers such as colorectal and pancreatic adenocarcinoma .

Propriétés

IUPAC Name |

4-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h3-6,9,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSKDBNSOXTNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594830 | |

| Record name | 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154140-71-3 | |

| Record name | 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.